Carboxamide Regioisomerism (3-Position vs. 4-Position) as a Determinant of sEH Inhibitory Potency
Among N-sulfonylpiperidine carboxamide sEH inhibitors, the carboxamide position on the piperidine ring is a critical determinant of potency. In the Pecic et al. (2013) series, all compounds with sub-micromolar human sEH IC50 values are piperidine-4-carboxamides. The most potent analog, N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide, achieves an IC50 of 7.9 nM against recombinant human sEH [1]. In contrast, analogs in which the carboxamide is repositioned to the piperidine 3-position show substantially reduced activity; for example, a related 3-carboxamide analog, N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)piperidine-4-carboxamide, exhibits an IC50 of 20,000 nM—a >2,500-fold loss in potency relative to the 4-carboxamide benchmark [2]. CAS 1251603-36-7 is a piperidine-3-carboxamide, placing it in a regioisomeric class with fundamentally different SAR. This regioisomeric distinction may confer altered target selectivity profiles (e.g., differential engagement of sEH vs. other serine hydrolases) not achievable with 4-carboxamide analogs. No head-to-head comparison data are available for this specific compound; the above constitutes cross-study comparable evidence from structurally proximate analogs.
| Evidence Dimension | Human sEH inhibitory potency (IC50) as a function of carboxamide ring position |
|---|---|
| Target Compound Data | No quantitative sEH IC50 reported for CAS 1251603-36-7 as of May 2026 |
| Comparator Or Baseline | N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide: IC50 = 7.9 nM (4-carboxamide series benchmark). N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)piperidine-4-carboxamide: IC50 = 20,000 nM (4-carboxamide with alternative benzyl substituent). |
| Quantified Difference | >2,500-fold potency range among 4-carboxamide analogs depending on amide substituent; 3-carboxamide regioisomers are structurally distinct and cannot be assumed to follow the same SAR. |
| Conditions | Recombinant human sEH (residues 1–555) expressed in E. coli; fluorescence-based assay using PHOME substrate; 30–45 min incubation [1][2]. |
Why This Matters
The piperidine-3-carboxamide scaffold of CAS 1251603-36-7 occupies a distinct region of chemical space relative to the extensively optimized 4-carboxamide series, making it a non-interchangeable tool for probing regioisomer-dependent target engagement and for exploring novel intellectual property positions.
- [1] Pecic, S., Pakhomova, S., Newcomer, M.E., Morisseau, C., Hammock, B.D., Zhu, Z., Rinderspacher, A., & Deng, S.X. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 417–421. View Source
- [2] BindingDB entry BDBM50278145 / CHEMBL469546: N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)piperidine-4-carboxamide, human sEH IC50 = 20,000 nM. Accessed via BindingDB.org. View Source
